Casecidin 15

Peptide synthesis Cost efficiency Molecular weight

Researchers requiring a well-characterized, naturally derived antimicrobial peptide scaffold face the challenge of balancing synthetic cost with retained bioactivity. Casecidin 15 (YQEPVLGPVRGPFPI, MW 1669.06 Da) is the minimal pharmacophore of the bovine β-casein C-terminal motif, exhibiting an MIC of 0.4 mg/mL against E. coli-identical to the longer casecidin 17. Its 15-residue length directly reduces per-peptide synthesis cost versus extended family members, enabling economical medium- to high-throughput library construction. Isolated from fresh bovine colostrum (not an artificial digest), it offers regulatory-relevant natural provenance for nutraceutical and functional food research. Standard pack sizes: 10 mg, 50 mg, 100 mg, and bulk custom synthesis available.

Molecular Formula
Molecular Weight
Cat. No. B1577611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCasecidin 15
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Casecidin 15: Overview & Identification


Casecidin 15 is a naturally occurring 15‑residue antimicrobial peptide (AMP) isolated from bovine colostrum. Its sequence, YQEPVLGPVRGPFPI (molecular mass 1669.06 Da), corresponds to the C‑terminal fragment of bovine β‑casein and was first characterised alongside the longer casecidin 17 and isracidin from fresh colostrum by chromatographic purification and MIC testing against Escherichia coli [1]. Casecidin 15 belongs to the casecidin family of milk‑derived host‑defence peptides and is available from specialist peptide suppliers for antimicrobial research, bio‑preservation studies, and structure‑activity relationship (SAR) investigations [2].

Casecidin 15: Why Substitution Fails


The β‑casein‑derived antimicrobial peptide family contains several fragments that overlap in sequence yet differ in length, charge distribution, and documented biological functions. Casecidin 17, which is the direct C‑terminal extension of casecidin 15 by two residues (Ile‑Val), shares an identical MIC of 0.4 mg mL⁻¹ against E. coli DPC6053 in the same assay system, but it is also identical to β‑casein (193‑209) – a peptide with well‑characterised immunomodulatory activity via macrophage MHC class II up‑regulation and phagocytosis enhancement that casecidin 15 lacks owing to its truncation [1]. Isracidin, another colostrum peptide, exhibits a two‑fold lower MIC (0.2 mg mL⁻¹) and documented in vivo prophylactic efficacy in mastitis and candidiasis models that casecidin 15 has not demonstrated [2]. These functional divergences mean that substituting casecidin 15 with a “similar” β‑casein peptide risks introducing immunomodulatory or in vivo variables that alter experimental outcomes in antimicrobial or host‑defence studies.

Casecidin 15: Direct Comparison Evidence


Minimal Active Sequence Equivalence

Casecidin 15 (1669.06 Da) is 211.94 Da lighter than casecidin 17 (1881.00 Da) due to the absence of the C‑terminal Ile‑Val dipeptide [1]. In solid‑phase peptide synthesis, the mass difference corresponds to two fewer amino acid coupling/deprotection cycles, which typically translates to higher crude purity and lower raw‑material cost per gram for shorter sequences. While no published head‑to‑head synthesis comparison exists between the two peptides, the mass reduction is a quantifiable structural differentiator that directly affects procurement economics for research groups sourcing custom‑synthesised peptides.

Peptide synthesis Cost efficiency Molecular weight

Potency Comparison vs Isracidin

Casecidin 17 is sequence‑identical to β‑casein (193‑209), a peptide that up‑regulates MHC class II antigen expression and phagocytic activity in murine bone‑marrow‑derived macrophages (P < 0.01 vs. unstimulated controls) [1]. Casecidin 15 lacks the C‑terminal Ile‑Val residues that are part of the minimal immunomodulatory epitope, and no immunomodulatory activity has been reported for the truncated 15‑mer in any peer‑reviewed study. In antimicrobial screening contexts where immune‑cell activation is an unwanted confounding variable, casecidin 15 offers a functionally cleaner tool compound.

Immunomodulation Macrophage Functional selectivity

Unique Sequence and Mass Characterization

In the same study that first isolated casecidin 15, the MIC against E. coli DPC6053 was determined in parallel for all three purified colostrum peptides. Casecidin 15 exhibited an MIC of 0.4 mg mL⁻¹, which is two‑fold higher than the MIC of isracidin (0.2 mg mL⁻¹) measured under identical broth‑microdilution conditions [1]. This direct head‑to‑head comparison establishes that isracidin is the more potent anti‑E. coli agent among the colostrum‑derived AMPs, but isracidin also possesses documented in vivo immunostimulatory and prophylactic activities that casecidin 15 lacks, making the choice between them dependent on whether potency or functional selectivity is prioritised.

Minimum inhibitory concentration Escherichia coli Antimicrobial potency

Natural Sourcing from Bovine Colostrum

Under simulated gastric conditions (pepsin, pH 1.5–2.0), casecidin 17 and β‑casein 207‑224 were identified as the major anti‑H. pylori peptide products of bovine milk casein digestion, whereas casecidin 15 was not detected among the dominant fragments [1]. This cross‑study comparison indicates that casecidin 15 is not preferentially released by pepsin, distinguishing its digestive generation profile from that of casecidin 17. The implication is that casecidin 15 may require alternative enzymatic processing (e.g., chymosin or microbial proteases) for liberation, which is relevant for groups developing fermented functional foods or studying colostrum‑specific peptide biology.

Pepsin digestion Gastric stability Peptide release

Homology‑Based Conservation – 50 % Identity with Camel β‑Casein Antibacterial Fragments Suggests Cross‑Species Relevance

Mass spectrometry analysis of the <1 kDa fraction of camel milk β‑casein peptic hydrolysate revealed two antibacterial fragments, f(193‑204) and f(193‑213), that share ≥50 % sequence homology with bovine casecidins 15 and 17, respectively [1]. This cross‑species conservation suggests that the casecidin‑15‑like motif is evolutionarily preserved and may represent a privileged scaffold for AMP design. When procuring peptides for comparative evolutionary or SAR studies, casecidin 15 provides a defined bovine reference sequence against which homologous camel‑derived fragments can be benchmarked.

Sequence conservation Camel milk Homology

Casecidin 15: Application Scenarios


Minimal Pharmacophore for SAR Studies

Casecidin 15 provides the shortest naturally occurring β‑casein C‑terminal AMP sequence with validated anti‑E. coli activity. Its 15‑residue length (1669.06 Da) makes it the preferred starting scaffold for alanine‑scanning or truncation SAR studies where synthesis cost per analogue is a key consideration. The two‑residue reduction vs. casecidin 17 translates to fewer coupling cycles and higher cumulative yield in parallel library synthesis [1].

Cost-Efficient Library Construction

Unlike casecidin 17/β‑casein(193‑209), which up‑regulates macrophage MHC class II and phagocytic activity (P < 0.01), casecidin 15 has no reported immunomodulatory function. This functional selectivity makes it suitable for membrane‑permeabilisation, depolarisation, or peptidoglycan‑binding assays where immune‑cell activation would obscure direct antibacterial readouts [1].

Natural Food-Grade Antimicrobial

Casecidin 15 was isolated directly from fresh, un‑hydrolysed bovine colostrum, confirming it exists pre‑formed in the neonatal diet. Research groups studying the bioprotective role of colostrum peptides against neonatal enteric pathogens can use casecidin 15 as a characterised, naturally occurring reference standard distinct from peptides generated only after digestive proteolysis [1].

Reference Standard for Comparative Studies

The ≥50 % sequence homology between casecidin 15 and antibacterial camel β‑casein fragments f(193‑204) positions the peptide as a conserved bovine reference point for comparative AMP evolution studies across ruminant species. Its shorter length relative to casecidin 17 allows more precise alignment with the minimal conserved core sequence [1].

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